molecular formula C20H23N3O2 B14991893 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14991893
M. Wt: 337.4 g/mol
InChI Key: IINXKFMVNAZNEX-RMKNXTFCSA-N
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Description

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a piperidine moiety, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the piperidine moiety: This step involves the substitution of a halogen atom on the oxazole ring with a piperidine derivative.

    Attachment of the ethoxyphenyl group: This can be done through a Heck reaction, where the ethoxyphenyl group is coupled to the oxazole ring via a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives.

Scientific Research Applications

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with receptors or enzymes involved in neurological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-2,3-DIFLUOROPHENYL-4-VINYL-1,1’-BICYCLOHEXANE: This compound shares the ethoxyphenyl group but differs in the rest of its structure.

    1-(4-ETHOXYPHENYL)ETHANONE: This compound has a simpler structure with an ethoxyphenyl group attached to an ethanone moiety.

Uniqueness

2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of an oxazole ring, a piperidine moiety, and an ethoxyphenyl group. This unique structure imparts specific chemical and physical properties that make it suitable for a variety of applications in different fields.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H23N3O2/c1-3-24-17-7-4-16(5-8-17)6-9-19-22-18(14-21)20(25-19)23-12-10-15(2)11-13-23/h4-9,15H,3,10-13H2,1-2H3/b9-6+

InChI Key

IINXKFMVNAZNEX-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCC(CC3)C)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCC(CC3)C)C#N

Origin of Product

United States

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